[(3-Chloro-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine
Description
(3-Chloro-2-fluorophenyl)methylamine (CAS: 1506851-23-5) is a secondary amine featuring a substituted benzyl group and a branched alkyl chain. Its molecular formula is C₁₂H₁₇ClFN, with a molecular weight of 229.72 g/mol . The compound’s structure includes a 3-chloro-2-fluorophenyl moiety linked via a methylene bridge to a 3-methylbutan-2-yl amine group.
Properties
Molecular Formula |
C12H17ClFN |
|---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
N-[(3-chloro-2-fluorophenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H17ClFN/c1-8(2)9(3)15-7-10-5-4-6-11(13)12(10)14/h4-6,8-9,15H,7H2,1-3H3 |
InChI Key |
QSZVEEXBICZVJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluorophenyl)methylamine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with 3-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-fluorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups on the phenyl ring can be substituted by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or other strong bases in solvents like dichloromethane or toluene.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced amine derivatives.
Scientific Research Applications
(3-Chloro-2-fluorophenyl)methylamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (3-Chloro-2-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related amines and derivatives from the literature:
*Estimated based on formula.
Key Observations:
The 3-methylbutan-2-yl chain in the target compound contributes to lipophilicity, which may improve membrane permeability relative to polar groups like the triazine-thioether in .
Synthetic Routes: The target compound’s synthesis likely parallels methods for N-methyl-4-(3-aminophenyl)-3-butan-1-amine , where alkylation of an amine with a halogenated intermediate is key. In contrast, triazine-containing compounds require multistep coupling reactions, emphasizing the influence of core heterocycles on synthetic complexity.
Functional Diversity :
- The patent compound demonstrates how the 3-chloro-2-fluorophenylmethyl group can be integrated into larger pharmacophores (e.g., pyrrolopyridazine carboxamides), suggesting versatility in drug design.
- Benzoxazole and triazine moieties in and highlight applications in materials or agrochemicals due to their rigid, planar structures.
Biological Activity
(3-Chloro-2-fluorophenyl)methylamine is an organic compound characterized by a phenyl ring substituted with chlorine and fluorine atoms, along with a branched alkyl amine group. This unique structure suggests potential biological activities, particularly in pharmacology. The compound's molecular formula, CAS number (1803592-99-5), and molecular weight (229.72 g/mol) are critical for its identification and study.
Biological Activity Overview
Research indicates that (3-Chloro-2-fluorophenyl)methylamine may exhibit various biological activities, particularly through its interaction with enzymes and receptors. Preliminary studies suggest potential efficacy against certain cancer cells and neurological disorders, although specific data on this compound's bioactivity is still limited.
Interaction Studies
Interaction studies focus on how this compound binds to biological targets, which may involve modulating enzyme activities or receptor functions. For instance, compounds with similar structures have been shown to inhibit cholinesterases, which are relevant in the treatment of Alzheimer's disease .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| (4-Bromo-3-fluorophenyl)methylamine | 1499768-41-0 | Contains bromine instead of chlorine |
| (5-Bromo-2-fluorophenyl)methylamine | 1248429-49-3 | Different positioning of bromine and fluoro groups |
| (3-Chloro-4-fluorophenyl)methylamine | 1249488-48-9 | Chloro and fluoro groups at different positions |
This table highlights the uniqueness of (3-Chloro-2-fluorophenyl)methylamine in terms of its specific combination of substituents.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies indicate that compounds similar to (3-Chloro-2-fluorophenyl)methylamine may exhibit cytotoxic effects against various cancer cell lines. For example, structural analogs have shown promising results in inhibiting cell proliferation in vitro.
- Neurological Effects : Research suggests that compounds with similar amine functionalities can influence neurotransmitter levels, potentially impacting conditions such as depression or anxiety disorders. The modulation of cholinergic systems through enzyme inhibition is one area of active investigation .
- Pharmacokinetics : Studies on the pharmacokinetic properties of related compounds indicate that halogen substitutions can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. These factors are crucial for determining the therapeutic viability of (3-Chloro-2-fluorophenyl)methylamine in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
